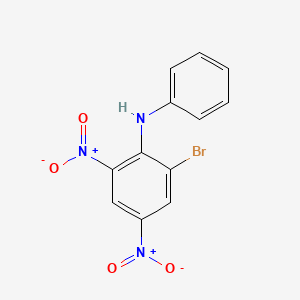

2-Bromo-4,6-dinitro-N-phenylaniline

Description

Historical Trajectory and Evolution of Research Interest in Dinitroaniline Derivatives

The study of dinitroaniline and its derivatives dates back to the 19th century, intertwined with the development of organic chemistry itself. mdpi-res.com These compounds, characterized by an aniline (B41778) ring substituted with two nitro groups, have long been recognized for their versatile reactivity and have become crucial building blocks in industrial synthesis. mdpi-res.comwikipedia.org

Initially, research was heavily focused on their use as intermediates in the production of dyes and pigments. wikipedia.orghaz-map.com The chromophoric nature of the dinitroaniline core made it an ideal starting point for creating a wide array of colors. Over time, the scope of dinitroaniline research expanded dramatically. In the 20th century, a deeper understanding of their chemical properties unveiled new applications. mdpi-res.com A significant development was the discovery of their potent biological activity, leading to the development of dinitroaniline-based herbicides. wikipedia.org These herbicides, such as trifluralin (B1683247) and pendimethalin, function by inhibiting microtubule formation in plants and are widely used in agriculture. wikipedia.org

The evolution of analytical techniques has further fueled research, allowing for more detailed investigations into the reactivity and properties of these compounds. nih.gov The synthesis of various isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline, has provided a platform for structure-activity relationship studies, offering insights into how the positioning of the nitro groups influences the compound's characteristics. wikipedia.org

Significance of the 2-Bromo-4,6-dinitro-N-phenylaniline Scaffold in Contemporary Organic Synthesis

The this compound scaffold holds specific importance in modern organic synthesis due to its unique combination of functional groups. The presence of the bromine atom, along with the two nitro groups and the secondary amine, provides multiple reaction sites, making it a versatile intermediate for creating more complex molecules. noaa.gov

This compound is particularly valuable in the synthesis of monoazo dyes. haz-map.comnih.gov The dinitroaniline portion acts as the diazo component, which, upon diazotization and coupling with another aromatic compound, forms the characteristic azo linkage responsible for the color of the dye. The bromine atom can further be used to tune the properties of the final dye molecule or as a handle for subsequent chemical modifications.

Furthermore, 2-Bromo-4,6-dinitroaniline (B162937) serves as a key intermediate for producing various azo derivatives. haz-map.comnih.gov Its reactivity profile allows for a range of chemical transformations, enabling the synthesis of a diverse library of compounds with potential applications in materials science and medicinal chemistry. mdpi-res.com For instance, it is a known metabolite of the azo dye Disperse Blue 79. sigmaaldrich.comsigmaaldrich.com

The synthesis of 2-Bromo-4,6-dinitroaniline itself has been a subject of study, with methods developed to optimize yield and purity. google.com One common method involves the bromination of 2,4-dinitroaniline. nih.gov Another approach starts from 1-chloro-2,4-dinitrobenzene (B32670), which is first ammonolyzed and then brominated. google.com

Interdisciplinary Relevance and Potential Contributions to Advanced Chemical Sciences

The relevance of this compound and related dinitroaniline derivatives extends beyond traditional organic synthesis, touching upon various interdisciplinary fields.

In toxicology and environmental science , this compound is used as a model chemical to study the mutagenicity of azo dye-related pollutants. sigmaaldrich.comlookchem.comnih.gov Research has explored its potential for genotoxicity, endocrine disruption, and reproductive toxicity. nih.gov Recent studies have even delved into its effects on the gut-liver axis, highlighting its broader biological implications. nih.gov

In the field of medicinal chemistry , while not a drug itself, the dinitroaniline scaffold is of interest. Research into dinitroaniline derivatives has explored their potential antimicrobial properties. wikipedia.org The ability to synthesize a variety of derivatives from precursors like this compound allows for the screening of new compounds with potential therapeutic activity. researchgate.netresearchgate.net

Furthermore, the unique electronic properties conferred by the nitro groups make dinitroaniline derivatives interesting for materials science . mdpi-res.com These properties can be harnessed in the development of new functional materials, including those with specific optical or electronic characteristics. mdpi-res.com

The continued study of compounds like this compound contributes to the fundamental understanding of chemical reactivity and provides the building blocks for innovation across the chemical sciences.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91330-95-9 |

|---|---|

Molecular Formula |

C12H8BrN3O4 |

Molecular Weight |

338.11 g/mol |

IUPAC Name |

2-bromo-4,6-dinitro-N-phenylaniline |

InChI |

InChI=1S/C12H8BrN3O4/c13-10-6-9(15(17)18)7-11(16(19)20)12(10)14-8-4-2-1-3-5-8/h1-7,14H |

InChI Key |

GGNFTBUSSNQONZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4,6 Dinitro N Phenylaniline and Its Structural Analogues

Elucidation of Novel Reaction Pathways for N-Phenylaniline Formation

The core of the target molecule is the N-phenylaniline (diphenylamine) framework. Its construction, particularly with electron-deficient aromatic rings, is a key challenge. Advanced methodologies have largely superseded classical methods, offering greater efficiency and substrate scope.

Carbon-nitrogen (C-N) cross-coupling reactions are fundamental to the synthesis of aryl amines. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org These reactions provide powerful tools for forming the N-phenyl bond in the target structure.

The Buchwald-Hartwig amination utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide with an amine. wikipedia.org Its development has gone through several generations of catalysts, expanding the reaction's scope to include a wide variety of substrates under increasingly mild conditions. wikipedia.orgnih.gov For a potential synthesis of the target compound, this could involve reacting 2-bromo-4,6-dinitroaniline (B162937) with benzene (B151609) or a phenylating equivalent, or more plausibly, coupling aniline (B41778) with a 1,2-dibromo-4,6-dinitrobenzene derivative. The choice of ligand, such as sterically hindered biarylphosphines (e.g., XPhos), is crucial for achieving high yields, especially with electron-deficient aryl halides. researchgate.net

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols employ soluble copper catalysts with ligands like diamines, which allow the reaction to proceed under milder conditions. wikipedia.org The Ullmann-type reaction, particularly the Goldberg reaction (the amination of an aryl halide), is well-suited for electron-deficient aryl halides, making it a viable option for synthesizing dinitrophenyl amine structures. wikipedia.orgnih.gov

A comparative overview of these two key cross-coupling reactions is presented below.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation / Goldberg Reaction |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |

| Ligands | Electron-rich phosphines (e.g., XPhos, SPhos, BINAP, DPEPhos) wikipedia.orgnih.gov | Diamines, Phenanthrolines, Amino acids wikipedia.orgnih.gov |

| Reaction Conditions | Generally milder temperatures (often < 120 °C) | Traditionally high temperatures (>200 °C), but modern systems are milder wikipedia.org |

| Substrate Scope | Extremely broad, including aryl chlorides and primary/secondary amines wikipedia.orgresearchgate.net | Particularly effective for electron-deficient aryl halides; scope has been expanded with new ligands wikipedia.orgnih.gov |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) researchgate.net | Often K₂CO₃ or Cs₂CO₃ |

The introduction of nitro and bromo groups onto the N-phenylaniline framework must be highly regioselective to yield the desired 2-bromo-4,6-dinitro isomer. The directing effects of the amine and phenyl substituents, along with the reaction conditions, play a critical role.

Aromatic Nitration: The nitration of aromatic compounds is a classic electrophilic substitution. nih.gov Traditional methods using mixed nitric and sulfuric acid can be harsh and lack selectivity, leading to over-nitration or oxidation byproducts. orgchemres.org Modern strategies focus on milder reagents and catalytic systems to control the reaction. For an N-phenylaniline substrate, the amine group is a powerful ortho-, para-director, which would need to be accounted for or strategically blocked.

Advanced nitrating systems offer improved selectivity:

Metal Nitrates on Solid Supports: Reagents like bismuth nitrate (B79036) or copper nitrate on silica (B1680970) gel or clay can provide effective nitration under heterogeneous conditions, often with improved regioselectivity and easier workup. orgchemres.orgresearchgate.net

N-Nitro Reagents: Compounds such as N-nitropyrazole or N-nitrosaccharin have emerged as powerful nitrating agents that operate under mild conditions, show high functional group tolerance, and can be controlled to achieve selective mononitration or dinitration. nih.govnih.gov

Catalyst-Free Nitration: The use of dilute aqueous nitric acid without a co-acid or catalyst is being explored as an environmentally benign method, preventing the formation of toxic waste from catalyst disposal. nih.gov

Aromatic Bromination: Selective bromination of an electron-rich system like N-phenylaniline also requires controlled conditions to avoid polybromination. The presence of two deactivating nitro groups, as in a dinitro-N-phenylaniline intermediate, would direct the incoming bromine to a specific meta-position relative to the nitro groups.

Modern bromination methods include:

N-Bromosuccinimide (NBS): A common and convenient source of electrophilic bromine.

DMSO/HBr System: This system provides a mild and highly selective method for the bromination of aromatic amines, where temperature control can dictate the formation of mono- or di-brominated products. semanticscholar.org

Palladium-Catalyzed C-H Bromination: For highly deactivated or complex substrates, directed C-H activation using a palladium catalyst can achieve meta-selective bromination that is not possible through classical electrophilic substitution. nih.gov

Oxidative Bromination: Systems like ZnAl-BrO₃⁻-LDHs/KBr can achieve selective bromination of anilines under mild, acidic conditions, offering an environmentally friendly alternative. ccspublishing.org.cn

A plausible synthetic route could involve the dinitration of N-phenylaniline, followed by selective bromination. The two nitro groups would deactivate the ring, directing the bromine to the C2 position.

Green Chemistry Approaches in the Synthesis of 2-Bromo-4,6-dinitro-N-phenylaniline

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. These concepts are increasingly being applied to the synthesis of complex aromatic compounds.

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free and mechanochemical techniques have shown promise for key synthetic steps.

Solvent-Free Synthesis: Reactions can be run "neat" or in a melt phase, significantly reducing solvent waste. For instance, the Ullmann coupling has been successfully performed under solvent-free conditions, sometimes by simply heating the reactants with a copper catalyst. rsc.orgacs.org Similarly, solvent-free nitration protocols are being developed to reduce the large quantities of acid waste associated with traditional methods. dtic.mil

Mechanochemistry: This technique involves using mechanical force (e.g., grinding in a ball mill) to induce chemical reactions. researchgate.net Mechanochemical Ullmann couplings have been achieved, in some cases using a copper vial itself as the catalyst source, leading to quantitative yields without any solvent. researchgate.net This method avoids the need for heating and bulk solvents, making it highly efficient and environmentally friendly.

The use of catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable chemistry.

Heterogeneous Catalysts for Nitration: Solid acid catalysts like zeolites or clays (B1170129) (e.g., montmorillonite) can replace corrosive liquid acids like H₂SO₄ in nitration reactions. bohrium.comcatalysis.ru These catalysts are easily filtered off and can often be regenerated and reused. Inorganic nitrates supported on silica are another example of a recyclable nitrating system. researchgate.net

Recyclable Catalysts for C-N Coupling: For Buchwald-Hartwig and Ullmann reactions, catalysts can be immobilized on solid supports. Chitosan, an abundant biopolymer, has been used to support copper catalysts for C-N coupling reactions, creating an efficient and recyclable system. researchgate.net For palladium-catalyzed aminations, specialized ligands can be designed to make the catalyst soluble in a specific phase (e.g., an ionic liquid or aqueous phase), allowing for easy separation from the organic product and recycling of the catalyst solution. nih.govnih.gov

| Green Approach | Synthetic Step | Example System | Key Advantages |

| Solvent-Free | C-N Coupling (Ullmann) | Heating aryl halide, amine, and Cu catalyst neat acs.org | Eliminates solvent waste, simplifies purification. |

| Mechanochemistry | C-N Coupling (Ullmann) | Ball-milling of reactants with Cu catalyst researchgate.net | No bulk solvent, low energy input, fast reaction times. |

| Heterogeneous Catalysis | Nitration | Metal-modified montmorillonite (B579905) KSF clay organic-chemistry.org | Replaces corrosive liquid acids, catalyst is recyclable. |

| Recyclable Catalysis | C-N Coupling (Ullmann) | Chitosan-supported copper catalyst researchgate.net | Catalyst easily removed and reused, biodegradable support. |

| Recyclable Catalysis | C-N Coupling (Buchwald-Hartwig) | Palladium catalyst with sulfonated phosphine ligands in a biphasic system nih.gov | High catalyst turnover, low metal contamination in product. |

Stereoselective Synthesis and Chiral Resolution Techniques Applied to N-Phenylaniline Frameworks

While this compound itself is an achiral molecule, its structural analogues can possess chirality, for instance, through the introduction of a stereocenter on a substituent. In such cases, obtaining a single enantiomer is often crucial, particularly for applications in materials science or pharmaceuticals. The synthesis of such chiral N-phenylaniline frameworks can be approached through asymmetric synthesis or the resolution of a racemic mixture.

Chiral resolution is the process of separating a racemate into its individual enantiomers. wikipedia.org Common methods applicable to N-phenylaniline analogues include:

Crystallization of Diastereomeric Salts: This is the most common resolution technique. wikipedia.org If a chiral N-phenylaniline derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (e.g., an enantiopure acid like tartaric acid or a base like 1-phenylethylamine) to form a pair of diastereomeric salts. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography: This method uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique is highly effective for both analytical and preparative-scale separations. bohrium.com

Asymmetric synthesis , which aims to create a specific enantiomer directly, would involve using chiral catalysts or auxiliaries in the key bond-forming steps, such as the C-N coupling reaction. While highly advanced, developing a specific asymmetric synthesis for a complex substituted N-phenylaniline would require significant research and development. For many N-phenylaniline frameworks, chiral resolution remains a more practical and widely applied approach. onyxipca.com

Flow Chemistry and Continuous Processing for Scalable Production of this compound

The traditional batch synthesis of polynitrated aromatic compounds is often fraught with safety concerns due to the highly exothermic nature of nitration reactions and the potential for runaway reactions. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, offers a compelling alternative for the scalable production of this compound.

Conceptual Flow Synthesis Process:

A potential continuous flow synthesis could commence with the controlled dinitration of N-phenylaniline. A solution of N-phenylaniline in a suitable solvent, such as a chlorinated hydrocarbon, would be continuously fed into a microreactor along with a stream of a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The microreactor's high surface-area-to-volume ratio would allow for efficient dissipation of the heat generated during the exothermic nitration, maintaining a stable and controlled reaction temperature. The residence time in the reactor would be optimized to ensure complete dinitration while minimizing the formation of byproducts.

The output stream from the nitration reactor, containing 4,6-dinitro-N-phenylaniline, would then be directed into a second microreactor for the bromination step. Here, a solution of a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent, would be introduced. The reaction would be carried out at a controlled temperature to ensure selective bromination at the ortho-position to the amino group, yielding the desired this compound.

The final product stream would then undergo a continuous work-up and purification process, which could involve in-line extraction and crystallization to afford the pure product. The modular nature of the flow setup would allow for easy scalability by numbering up the microreactors or by extending the operational time.

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Dinitration Step | Bromination Step |

| Reactants | N-phenylaniline, Nitric Acid, Sulfuric Acid | 4,6-dinitro-N-phenylaniline, Brominating Agent |

| Solvent | Dichloromethane, Acetonitrile | Dichloromethane, Acetic Acid |

| Reactor Type | Microreactor with efficient heat exchange | Microreactor |

| Temperature | 0 - 20 °C | 20 - 50 °C |

| Residence Time | 1 - 10 minutes | 5 - 20 minutes |

| Stoichiometry | Controlled molar ratio of reactants | Near stoichiometric |

Functionalization and Derivatization Strategies of the this compound Core

The presence of multiple reactive sites—the aniline nitrogen, the phenyl moiety, the two nitro groups, and the bromo substituent—on the this compound core offers a rich platform for a wide array of functionalization and derivatization reactions. The electronic nature of the molecule, with its electron-deficient aromatic ring due to the presence of the nitro groups, significantly influences the reactivity of these functional groups.

Modification of the Aniline Nitrogen and Phenyl Moiety

The secondary amine functionality of this compound is a key site for derivatization. However, the strong electron-withdrawing effect of the dinitro-substituted ring reduces the nucleophilicity of the aniline nitrogen, making reactions at this site more challenging compared to simple anilines.

N-Alkylation and N-Acylation:

N-alkylation of the aniline nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base to deprotonate the amine. nih.govpsu.edu Given the reduced nucleophilicity, stronger bases and more reactive alkylating agents might be required. Phase-transfer catalysis could also be a viable strategy to enhance the reaction rate.

N-acylation can be accomplished using acyl chlorides or anhydrides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. The resulting N-acyl derivatives can serve as intermediates for further transformations.

Table 2: Potential Conditions for N-Functionalization of this compound

| Reaction | Reagents | Base | Solvent | Potential Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | Aprotic Solvent (e.g., DMF) | N-Alkyl-2-bromo-4,6-dinitro-N-phenylaniline |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Tertiary Amine (e.g., Pyridine) | Aprotic Solvent (e.g., CH₂Cl₂) | N-Acyl-2-bromo-4,6-dinitro-N-phenylaniline |

Modification of the Phenyl Moiety:

While the dinitro-substituted ring is highly deactivated towards electrophilic aromatic substitution, the unsubstituted phenyl ring attached to the nitrogen atom remains susceptible to such reactions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could be employed to introduce additional functional groups onto this ring. The directing effect of the amino group (ortho-, para-directing) would influence the position of substitution.

Selective Transformations of Nitro and Bromo Substituents

The nitro and bromo groups on the this compound core provide handles for a variety of selective transformations, enabling the synthesis of a diverse range of derivatives.

Selective Reduction of Nitro Groups:

The selective reduction of one or both nitro groups to amino groups is a powerful tool for generating new functionalities. The presence of two nitro groups allows for the possibility of selective mono-reduction, leading to the formation of nitro-amino derivatives. This can often be achieved by careful selection of the reducing agent and reaction conditions.

Common reagents for the chemoselective reduction of nitro groups in the presence of other reducible functionalities include sodium sulfide (B99878), ammonium (B1175870) sulfide, and catalytic hydrogenation with specific catalysts. nih.govnih.gov The choice of reagent can influence the selectivity between the two nitro groups, which may be sterically and electronically distinct.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent | Selectivity | Potential Product |

| Sodium Sulfide (Na₂S) | Often selective for one nitro group | 2-Bromo-4-amino-6-nitro-N-phenylaniline or 2-Bromo-6-amino-4-nitro-N-phenylaniline |

| Tin(II) Chloride (SnCl₂) | Can reduce both nitro groups | 2-Bromo-4,6-diamino-N-phenylaniline |

| Catalytic Hydrogenation (e.g., Pd/C) | Conditions can be tuned for mono- or di-reduction | Mono- or di-amino derivatives |

Transformations of the Bromo Substituent:

The bromo substituent on the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce new aryl or vinyl groups at the 2-position. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling with a primary or secondary amine, leading to the synthesis of diaminophenyl derivatives. wikipedia.orglibretexts.org

Heck Coupling: Reaction with alkenes can be used to introduce vinyl substituents.

The electron-deficient nature of the aromatic ring can facilitate these cross-coupling reactions. However, the steric hindrance from the adjacent amino and nitro groups might necessitate the use of specialized bulky phosphine ligands to achieve high yields.

Furthermore, the bromo group can be reductively cleaved using catalytic hydrogenation under neutral conditions, providing a route to 4,6-dinitro-N-phenylaniline. organic-chemistry.org

Table 4: Potential Transformations of the Bromo Substituent

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, SPhos, K₂CO₃ | 2-Aryl-4,6-dinitro-N-phenylaniline |

| Buchwald-Hartwig Amination | Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(Dialkylamino)-4,6-dinitro-N-phenylaniline |

| Reductive Debromination | H₂ | Pd/C | 4,6-Dinitro-N-phenylaniline |

Comprehensive Analysis of this compound Uncovers Scant Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available research on the structural and conformational properties of the chemical compound this compound (CAS Number: 91330-95-9). Despite its listing in chemical catalogs, detailed experimental studies employing advanced analytical techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and vibrational spectroscopy (IR/Raman) for this specific molecule have not been found in the public domain.

Consequently, a detailed article structured around advanced analytical investigations, including multi-dimensional NMR, solid-state NMR, co-crystallization, molecular packing analysis, and intermolecular recognition studies, cannot be generated at this time due to the absence of the requisite scientifically validated research findings.

While extensive data exists for the related precursor, 2-Bromo-4,6-dinitroaniline, this information is not applicable to the N-phenylated derivative specified in the request. The addition of the N-phenyl group significantly alters the molecule's structure, conformation, and intermolecular interaction potential, making extrapolation from the precursor scientifically unsound.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the structural and conformational characteristics of this compound. Without such foundational studies, a comprehensive and scientifically accurate article on its detailed analytical elucidation remains unachievable.

Comprehensive Structural and Conformational Elucidation of 2 Bromo 4,6 Dinitro N Phenylaniline Through Advanced Analytical Techniques

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are indispensable for elucidating the complex fragmentation patterns of molecules like 2-Bromo-4,6-dinitro-N-phenylaniline and for tracing metabolic or degradation pathways through isotopic labeling. High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), would provide the foundation for these investigations.

In a hypothetical study, the fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would be meticulously analyzed. The resulting mass spectrum would be expected to show a characteristic molecular ion peak, with its isotopic pattern confirming the presence of a bromine atom. Subsequent fragmentation would likely involve the loss of the nitro groups (NO₂), followed by cleavage of the C-N bond connecting the two phenyl rings, and potentially the loss of the bromo group.

Isotopic Labeling Studies: To investigate reaction mechanisms or metabolic pathways, isotopically labeled versions of this compound could be synthesized. For instance, incorporating ¹³C into one of the phenyl rings or using ¹⁵N in the nitro or amino groups would allow researchers to track the fate of these specific atoms in a reaction or biological system. The mass shifts in the fragments of the labeled compound compared to the unlabeled analogue in the MS/MS spectra would provide definitive evidence for specific bond cleavages and rearrangements.

Hypothetical Mass Spectrometry Data for this compound:

| Fragment Ion | Proposed Structure | Expected m/z (for ⁷⁹Br) | Notes |

| [M]⁺ | C₁₂H₈BrN₃O₄⁺ | 337 | Molecular Ion |

| [M-NO₂]⁺ | C₁₂H₈BrN₂O₂⁺ | 291 | Loss of a nitro group |

| [M-2NO₂]⁺ | C₁₂H₈BrN⁺ | 245 | Loss of both nitro groups |

| [C₆H₅NH]⁺ | C₆H₆N⁺ | 92 | Cleavage of the N-phenyl bond |

| [BrC₆H₂(NO₂)₂NH]⁺ | C₆H₃BrN₂O₄⁺ | 260 | Cleavage of the N-phenyl bond |

This table is illustrative and based on predictable fragmentation patterns for similar aromatic nitro compounds. Actual experimental data is not available.

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry Determination (if chiral derivatives are relevant)

While this compound itself is not chiral, the introduction of chiral centers, for example through the synthesis of derivatives with chiral substituents on the phenyl rings, would necessitate the use of chiroptical techniques to determine the absolute stereochemistry of the resulting enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for this purpose.

Should a chiral derivative be prepared, the enantiomers would first be separated using chiral chromatography. Each enantiomer would then be analyzed by CD and ORD spectroscopy. The CD spectrum would show positive or negative absorption bands (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule. The two enantiomers would produce mirror-image CD spectra.

To assign the absolute configuration (R or S), the experimental CD spectrum would be compared to theoretical spectra generated through quantum chemical calculations. This computational approach, often employing time-dependent density functional theory (TD-DFT), has become a reliable method for correlating the observed chiroptical properties with the three-dimensional arrangement of atoms in a molecule.

Without any reported synthesis of chiral derivatives of this compound, no experimental chiroptical data exists. The application of these techniques remains hypothetical but would be the standard and necessary approach for the stereochemical elucidation of any such future derivatives.

Mechanistic Organic Chemistry and Reactivity Profile of 2 Bromo 4,6 Dinitro N Phenylaniline

Detailed Investigations into Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Bromo-4,6-dinitro-N-phenylaniline. This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

The reactivity of the benzene (B151609) ring in this compound towards SNAr is significantly influenced by the presence of the two nitro groups and the bromine atom.

Nitro Groups: The nitro groups are powerful electron-withdrawing groups. They activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com This stabilization is most effective when the nitro groups are positioned ortho and para to the site of nucleophilic attack. pressbooks.pubnih.gov In this compound, the nitro groups at positions 4 and 6 are ortho and para to the bromine at position 2, strongly activating it for substitution. The more electron-withdrawing groups present on the ring, the faster the reaction tends to proceed. masterorganicchemistry.com

Bromo Group: The bromine atom serves as the leaving group in SNAr reactions. While halogens are generally good leaving groups, their reactivity in SNAr reactions follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Therefore, the high electronegativity of fluorine makes the carbon it is attached to more electrophilic and susceptible to nucleophilic attack.

The combination of two activating nitro groups and a bromine leaving group makes the C2 position of this compound highly susceptible to nucleophilic substitution.

The kinetics of SNAr reactions are typically second-order, depending on the concentration of both the aryl halide and the nucleophile. libretexts.org The reaction proceeds through a high-energy Meisenheimer complex intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate. The strong electron-withdrawing nitro groups in this compound play a significant role in stabilizing this intermediate, thereby lowering the activation energy for its formation. wikipedia.orgpressbooks.pub

A study on the reaction of 1-halo-3,5-dinitrobenzenes with various nucleophiles provides insights that can be extrapolated to the reactivity of this compound. The study showed that the nature of the nucleophile and the solvent can influence whether the halogen or a nitro group is displaced. researchgate.net For instance, in some cases, strong electron-withdrawing groups like the nitro group can themselves be substituted by nucleophiles. researchgate.net

| Reactant | Nucleophile | Solvent | Product(s) | Yield (%) |

| 1-bromo-3,5-dinitrobenzene | 1,2,4-triazole | MeCN | 1-(3-Bromo-5-nitrophenyl)-1,2,4-triazole | 20 |

| 1-bromo-3,5-dinitrobenzene | N-methyl-aniline | HMPA | Substitution of Br and NO2 | 1:1 ratio |

This table is illustrative and based on analogous systems to infer potential reactivity.

Electrophilic Aromatic Substitution on the N-phenylaniline System

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, usually hydrogen, on an aromatic ring with an electrophile. dalalinstitute.comyoutube.com Aromatic systems are electron-rich and thus susceptible to attack by electrophiles. dalalinstitute.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.comyoutube.com

In the case of this compound, the reactivity towards EAS is significantly diminished. The two nitro groups are strong deactivating groups due to their powerful electron-withdrawing nature. masterorganicchemistry.com They pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

Furthermore, the amino group (-NH-phenyl) is typically an activating, ortho-, para-directing group. However, in a strongly acidic medium, which is often required for EAS reactions like nitration or sulfonation, the amino group can be protonated to form an anilinium ion (-NH2+-phenyl). This protonated form is a meta-directing and deactivating group.

Given the presence of two strong deactivating nitro groups and the potential for the deactivation of the aniline (B41778) moiety, electrophilic aromatic substitution on the dinitrophenyl ring of this compound is expected to be extremely difficult. Any potential electrophilic attack would likely occur on the N-phenyl ring, which is less deactivated.

Reduction Chemistry of the Nitro Groups and its Synthetic Versatility

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis, providing access to a wide range of functionalities. jsynthchem.com The nitro groups of this compound can be selectively or fully reduced to amino groups, leading to synthetically valuable intermediates.

Various reagents can be employed for the reduction of nitroaromatics, including metal catalysts with hydrogen gas, or reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.com

The selective reduction of one nitro group over another in polynitro compounds is often possible. In substituted dinitroanilines, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com This selectivity is attributed to steric factors and potential hydrogen bonding interactions that can direct the reducing agent. In this compound, this would suggest that the nitro group at position 6 might be more readily reduced than the one at position 4.

The resulting diamino or triamino anilines are important precursors for the synthesis of heterocyclic compounds, dyes, and other complex organic molecules. For example, 2-Bromo-4,6-dinitroaniline (B162937) itself is used as an intermediate in the synthesis of disperse dyes. chembk.comscbt.com

| Starting Material | Reagent(s) | Product |

| 2,4-Dinitroaniline | Na2S/S | 2-Amino-4-nitroaniline |

| 2,6-Dinitroaniline | (NH4)2S | 2-Amino-6-nitroaniline |

| 4,6-Dinitro-o-toluidine | NaSH | 6-Amino-4-nitro-o-toluidine |

This table illustrates the principle of selective nitro group reduction in analogous dinitroaniline derivatives. stackexchange.com

Oxidative Transformations and Radical Chemistry of the Aniline Moiety

The aniline moiety of this compound is susceptible to oxidative transformations, which can proceed through radical intermediates. The oxidation of amines can lead to the formation of N-centered radicals. nih.gov These radicals can undergo various subsequent reactions.

The electrochemical oxidation of aniline derivatives has been studied, often leading to the formation of radical cations. mdpi.com These radical cations can then undergo deprotonation to form anilino radicals. rsc.orgresearchgate.net The stability of these radicals is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can affect the ease of the initial oxidation and the subsequent reactivity of the radical species.

The radical chemistry of anilines is relevant in various contexts, including atmospheric chemistry and combustion. nih.govacs.org Oxidation of aniline compounds can lead to the formation of N-centered radicals which can react with other atmospheric species. nih.gov In a synthetic context, the generation of amine radical cations via photoredox catalysis has emerged as a powerful tool for forming new bonds. beilstein-journals.org

The presence of the electron-withdrawing nitro and bromo groups on the dinitrophenyl ring of this compound would make the initial oxidation of the aniline nitrogen more difficult compared to unsubstituted aniline. However, once formed, the radical's reactivity would be influenced by the electronic landscape of the entire molecule.

Photochemical Reactivity and Excited State Dynamics of this compound

Nitroaromatic compounds, including this compound, exhibit unique photochemical reactivity and complex excited-state dynamics. rsc.orgresearchgate.net Upon absorption of light, these molecules are promoted to an excited singlet state. A key feature of nitroaromatics is their ability to undergo very rapid intersystem crossing (ISC) from the singlet excited state to a triplet excited state. rsc.org This is due to the presence of oxygen-centered non-bonding orbitals which facilitate strong coupling between the singlet and triplet manifolds. rsc.org

The excited triplet states of nitroaromatic compounds are often the key reactive intermediates in photochemical reactions. acs.org For some nitroaromatic compounds, a notable photochemical pathway is the dissociation of a nitric oxide (NO) radical. rsc.orgnih.gov This process involves a complex sequence of atomic rearrangements and changes in electronic states. rsc.org

The specific photochemical behavior of this compound would be influenced by the interplay of the nitro groups, the bromine atom, and the N-phenylaniline moiety. The substitution pattern and solvent effects are known to be crucial in determining the excited-state ordering and the ultimate photochemical fate of nitroaromatic compounds. rsc.org Further research would be needed to elucidate the specific excited-state dynamics and photoreaction channels for this particular molecule.

Transition Metal-Catalyzed Reactions Involving the Bromo and Nitro Functions

The presence of both a bromo substituent and two nitro groups on the aromatic rings of this compound offers a versatile platform for a variety of transition metal-catalyzed transformations. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. The reactivity of each functional group can be selectively targeted by carefully choosing the catalyst system, ligands, and reaction conditions.

Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine (C-Br) bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the two nitro groups and the N-phenyl group significantly activates the aryl bromide towards oxidative addition, a critical step in many catalytic cycles. Palladium-based catalysts are most commonly employed for these transformations. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.gov For a substrate like this compound, this reaction would allow for the introduction of various aryl, heteroaryl, alkenyl, or alkyl groups at the C-2 position. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.govunimib.it

While specific studies on this compound are not prevalent, research on analogous compounds such as 4-bromo nitrobenzene (B124822) and other bromoanilines demonstrates the feasibility of this transformation. unimib.itresearchgate.net The presence of electron-withdrawing nitro groups is known to enhance the reactivity of aryl bromides in Suzuki couplings. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo nitrobenzene | Phenylboronic acid | Pd–poly(AA) hybrid | K₃PO₄ | Toluene/Water | 70 | >90 |

| 2 | 2-Bromoaniline (B46623) | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Water (Kolliphor EL) | rt | 86 |

This table presents data from reactions on similar substrates to illustrate typical conditions for the Suzuki-Miyaura coupling. unimib.itresearchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction would be highly relevant for modifying the this compound scaffold by introducing primary or secondary amines. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, influencing catalyst stability and reactivity. organic-chemistry.orgnih.gov The reaction on di- or polyhalogenated arenes can often be controlled to achieve selective mono-amination by tuning the reaction conditions. nih.govresearchgate.net

Table 2: Exemplary Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 |

| 2 | 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 |

This table illustrates general conditions for the Buchwald-Hartwig amination based on established protocols. organic-chemistry.orgnih.govnih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. beilstein-journals.org This reaction would introduce an alkynyl moiety onto the this compound core.

Table 3: General Conditions for Sonogashira Coupling

| Entry | Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

This table shows typical conditions for Sonogashira coupling reactions on a related heterocyclic system. beilstein-journals.org

Transformations of the Nitro Groups

The dinitro functionalities on the phenylaniline ring are also amenable to transition metal-catalyzed transformations, primarily reduction and, more recently, denitrative coupling.

Selective Reduction to Amino Groups

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis. Various transition metal catalysts are effective for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method, although it can sometimes lead to the simultaneous removal of the bromo substituent (hydrodebromination). commonorganicchemistry.com

To avoid dehalogenation, other catalysts like Raney nickel can be employed. commonorganicchemistry.com Alternatively, transfer hydrogenation or chemical reductants in the presence of a catalyst, such as iron in acetic acid or tin(II) chloride, provide milder conditions that can preserve the C-Br bond. commonorganicchemistry.comresearchgate.net The selective reduction of one nitro group over the other in a dinitro compound can be challenging and typically depends on steric and electronic factors, though specific methods using reagents like sodium sulfide (B99878) have shown some success in certain substrates. commonorganicchemistry.com

Table 4: Common Catalytic Systems for Nitro Group Reduction

| Reagent/Catalyst | Reducing Agent | Key Features |

|---|---|---|

| Pd/C | H₂ | Highly efficient, but risk of dehalogenation. commonorganicchemistry.com |

| Raney Nickel | H₂ | Often used to avoid dehalogenation of aryl chlorides and bromides. commonorganicchemistry.com |

| Fe/AcOH | Fe metal | Mild conditions, chemoselective. commonorganicchemistry.com |

| SnCl₂ | SnCl₂ | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |

This table summarizes various systems for the reduction of aromatic nitro groups.

Denitrative Coupling Reactions

More recently, transition metal-catalyzed reactions that use the nitro group as a leaving group have been developed. These "denitrative" coupling reactions allow for the formation of new C-C, C-O, or other bonds at the position of the nitro group. Catalysts based on palladium, rhodium, and nickel have been shown to mediate these transformations, coupling nitroarenes with partners like boronic acids or phenols. acs.org For a substrate like this compound, this could potentially allow for functionalization at the C-4 or C-6 positions, complementing the reactivity at the C-Br bond. The mechanism often involves oxidative addition of the C-NO₂ bond to the metal center. acs.org

Computational and Theoretical Chemistry Insights into 2 Bromo 4,6 Dinitro N Phenylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

While specific DFT studies on 2-Bromo-4,6-dinitro-N-phenylaniline are not readily found, the molecular geometry of the closely related 2-Bromo-4,6-dinitroaniline (B162937) has been investigated using the Hartree-Fock (HF) method with a 6-31+G(d,p) basis set. nih.govnih.gov This ab initio method, a precursor to modern DFT, provides valuable information on the molecule's structural parameters in the ground state. The optimized bond lengths for the C-C bonds in the phenyl ring were calculated to be in the range of 1.363–1.424 Å, which is in good agreement with typical experimental values for similar aromatic systems. nih.gov

The introduction of substituents on the aniline (B41778) ring influences the bond lengths and angles due to electronic and steric effects. nih.gov The crystal structure of 2-Bromo-4,6-dinitroaniline has been determined, providing experimental data for comparison. nih.govijcce.ac.ir In the crystalline state, the molecule is nearly planar, with the dihedral angles between the nitro groups and the aniline ring being 2.04 (3)° and 1.18 (4)°. ijcce.ac.ir The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as weak C—Br⋯π interactions, forming a three-dimensional network. ijcce.ac.ir

Table 1: Selected Optimized and Experimental Geometric Parameters for 2-Bromo-4,6-dinitroaniline

| Parameter | HF/6-31+G(d,p) Calculated Value (Å) nih.gov | Experimental Crystal Structure Value (Å) nih.govijcce.ac.ir |

| C-C (phenyl ring) | 1.363 - 1.424 | ~1.37 - 1.40 |

| C-N (amine) | - | ~1.34 |

| C-N (nitro) | - | ~1.47 |

| C-Br | - | ~1.89 |

Note: Specific calculated bond lengths for C-N and C-Br were not provided in the referenced text, but are available in the full study. Experimental values are approximated from typical crystallographic data.

For this compound, the addition of the N-phenyl group would introduce further conformational complexity, primarily concerning the torsion angle between the two phenyl rings. DFT calculations would be essential to determine the most stable conformation, considering the balance between steric hindrance from the ortho-bromo and nitro groups and the potential for extended π-conjugation.

Frontier Molecular Orbital (FMO) Theory for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

While a specific FMO analysis for this compound is not available, studies on similar nitroaniline derivatives have utilized time-dependent DFT (TD-DFT) to investigate their electronic properties, including HOMO and LUMO energies. scispace.com For this compound, it is expected that the HOMO would be localized primarily on the N-phenylaniline moiety, which is the most electron-rich part of the molecule. The LUMO, conversely, would likely be distributed over the dinitro-substituted phenyl ring, which is highly electron-deficient. The energy gap between the HOMO and LUMO would be indicative of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent. No specific MD simulation studies have been reported for this compound in the searched literature.

However, MD simulations would be particularly valuable for this molecule to explore its conformational landscape in different solvent environments. The rotation around the C-N bond connecting the two phenyl rings would be a key dynamic feature. In a polar solvent, conformations that maximize the dipole moment might be favored, while in a non-polar solvent, intramolecular interactions would likely dominate. MD simulations could also provide insights into the solvation shell structure and the dynamics of solvent molecules around the solute.

Theoretical Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), which can then be compared with experimental data to validate the computational model. For 2-bromo-4,6-dinitroaniline, the vibrational frequencies have been calculated using the HF/6-31+G(d,p) method. nih.govnih.gov The calculated harmonic vibrational frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman spectra after being scaled by a factor of 0.8923 to account for the overestimation typical of HF calculations. nih.gov The molecule, consisting of 18 atoms, has 48 normal modes of vibration, all of which are active in both IR and Raman spectroscopy. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Bromo-4,6-dinitroaniline

| Vibrational Assignment | Experimental FT-IR nih.gov | Experimental FT-Raman nih.gov | Scaled HF/6-31+G(d,p) nih.gov |

| N-H Stretch | 3400 | - | 3405 |

| C-H Stretch | 3100 | 3102 | 3101 |

| NO₂ Asymmetric Stretch | 1580 | 1582 | 1581 |

| NO₂ Symmetric Stretch | 1340 | 1342 | 1341 |

| C-N Stretch | 1280 | 1281 | 1282 |

| C-Br Stretch | 650 | 652 | 651 |

Note: The values presented are representative and simplified for illustrative purposes. The original study provides a more detailed assignment of the 48 normal modes.

For this compound, theoretical predictions of its spectroscopic parameters would be more complex due to the additional phenyl group. However, such calculations, ideally using DFT methods like B3LYP, would be invaluable for interpreting its experimental spectra and understanding the vibrational coupling between the two aromatic rings.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. There are no specific studies on the reaction mechanisms of this compound available in the reviewed literature.

However, studies on the nucleophilic aromatic substitution (SNAr) reactions of related 2,4-dinitrobenzene derivatives provide a framework for understanding the potential reactivity of this compound. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) has been shown to proceed via the formation of a zwitterionic intermediate, with the rate-determining step depending on the solvent. researchgate.net For this compound, SNAr reactions would be expected to occur on the dinitro-substituted ring, with the bromine atom or one of the nitro groups acting as the leaving group. Computational analysis of the transition states for such reactions would clarify the preferred reaction pathway and the influence of the N-phenyl group on the reaction barrier.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for N-Phenylaniline Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. No specific QSRR models for N-phenylaniline analogues with the substitution pattern of this compound have been found in the searched literature.

Developing a QSRR model for a series of N-phenylaniline analogues would involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and correlating them with experimentally determined reactivity data. Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for understanding the structural features that govern reactivity. Given the antioxidant properties of the parent compound, diphenylamine (B1679370) (N-phenylaniline), a QSRR study could be particularly useful for designing new derivatives with tailored reactivity profiles. wikipedia.org

Advanced Applications of 2 Bromo 4,6 Dinitro N Phenylaniline and Its Functionalized Derivatives in Materials Science and Analytical Chemistry

Applications in Organic Electronic Materials

The unique electronic and structural characteristics of 2-Bromo-4,6-dinitro-N-phenylaniline, featuring electron-withdrawing nitro groups, a bromine atom, and a diphenylamine (B1679370) backbone, suggest its potential as a building block for novel organic electronic materials. However, concrete experimental evidence of its use in this domain is not present in the current body of scientific literature.

Components in Luminescent and Optoelectronic Devices

The incorporation of this compound into luminescent and optoelectronic devices is another area of speculative potential. The specific chromophoric and fluorophoric properties of this compound have not been detailed in published research. The design of functionalized polymers for optoelectronic applications is a well-established field, with strategies like side-chain engineering used to fine-tune the electronic energy levels and properties of materials. tdl.orgtdl.org Research on other functional materials, such as indophenine-based systems, highlights the importance of the relationship between molecular structure and electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic thermoelectrics. nih.gov Without dedicated studies on the synthesis and characterization of optoelectronic devices incorporating this compound, its utility in this area remains hypothetical.

Development of Sensors and Chemo-sensors Based on Structural Modifications

The dinitroaniline scaffold is a known platform for the development of chemosensors, particularly for the detection of anions and nitroaromatic compounds. The electron-withdrawing nitro groups can facilitate interactions with electron-rich analytes, often leading to a colorimetric or fluorescent response. While this suggests that this compound could be a promising candidate for sensor development, no specific research has been published to validate this.

Role in Polymer Chemistry and Macromolecular Architectures

The amine functionality of this compound presents a reactive site for polymerization. In principle, it could serve as a monomer for the synthesis of novel polymers with unique properties imparted by the bromo- and dinitro-substituents. For example, studies have shown that copolymers of aniline (B41778) and 2-bromoaniline (B46623) can be synthesized to create conducting polymers with improved solubility compared to pure polyaniline. qscience.comresearchgate.net The electrical conductivity of these copolymers is dependent on the ratio of the comonomers. qscience.comresearchgate.net This provides a conceptual framework for how this compound could be incorporated into polymer chains. However, there are no published reports on the polymerization of this specific monomer or the characterization of the resulting macromolecular architectures. The development of new brominated polymeric flame retardants from copolymers of styrene (B11656) and butadiene further illustrates the use of halogenated monomers in creating functional polymers. researchgate.net

Exploration as Components in Catalysis and Ligand Design

The nitrogen atom in the amine group and the potential for the aromatic rings to coordinate with metal centers suggest that this compound or its derivatives could serve as ligands in transition metal catalysis. The electronic properties of the ligand, influenced by the bromo and nitro substituents, could in turn affect the activity and selectivity of a metal catalyst. The field of cross-coupling reactions heavily relies on the design of effective ligands, with N-heterocyclic carbenes (NHCs) and phosphines being prominent examples. nih.govrsc.orguni-regensburg.deresearchgate.netmit.edu While some of these ligands are derived from anilines, there is no specific mention of this compound being used in this context. The development of new ligands is crucial for advancing catalysis, enabling more efficient and selective chemical transformations. nih.gov

Synthesis and Exploration of Novel Analogues and Hybrid Structures Incorporating the 2 Bromo 4,6 Dinitro N Phenylaniline Scaffold

Systematic Variation of Substituents for Tuned Electronic and Steric Properties

The functionalization of the 2-Bromo-4,6-dinitro-N-phenylaniline core through the systematic introduction of various substituents is a key strategy for modulating its electronic and steric characteristics. The strategic placement of electron-donating or electron-withdrawing groups on either the dinitrophenyl ring or the N-phenyl ring can significantly influence the molecule's electron density distribution, and consequently its reactivity, spectroscopic properties, and potential for intermolecular interactions.

Research on related diarylamine and dinitrophenylaniline systems has demonstrated that such modifications can have predictable effects. For instance, the introduction of alkyl groups or methoxy (B1213986) groups can enhance electron density, while halogen or cyano groups will further withdraw it. The steric bulk of these substituents also plays a crucial role, influencing the conformation of the molecule and its ability to interact with other chemical species. A computational study on pyridylamido-type catalysts highlighted how the fine-tuning of ligand substituents, including those on aniline (B41778) moieties, can rationalize and predict stereoselectivity, underscoring the importance of both steric and electronic effects. mdpi.com

The synthesis of such analogues would likely proceed through nucleophilic aromatic substitution reactions, where substituted anilines react with a suitable 2-bromo-4,6-dinitro-halobenzene precursor. The choice of solvent and catalyst, such as in the synthesis of diarylamines over gold-palladium bimetallic nanoparticles, would be critical in achieving desired yields and selectivities. nih.govrsc.org

Table 1: Predicted Effects of Substituents on the Properties of this compound Analogues

| Substituent (R) on N-phenyl ring | Electronic Effect | Predicted Impact on Electron Density of Aniline Nitrogen | Predicted Impact on Absorption Maximum (λmax) | Steric Hindrance |

| -H (unsubstituted) | Neutral | Baseline | Baseline | Low |

| -CH₃ (Methyl) | Electron-donating (weak) | Increase | Bathochromic shift (red shift) | Moderate |

| -OCH₃ (Methoxy) | Electron-donating (strong) | Significant Increase | Significant bathochromic shift | Moderate |

| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Decrease | Hypsochromic shift (blue shift) | Moderate |

| -CN (Cyano) | Electron-withdrawing (strong) | Significant Decrease | Significant hypsochromic shift | Low |

| -NO₂ (Nitro) | Electron-withdrawing (strong) | Very Significant Decrease | Very significant hypsochromic shift | Moderate |

Integration into Supramolecular Assemblies and Host-Guest Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for the this compound scaffold. wikipedia.org The electron-deficient nature of the dinitrophenyl ring makes it an ideal candidate for forming charge-transfer complexes with electron-rich aromatic systems. Furthermore, the presence of the amine proton and the nitro groups provides sites for hydrogen bonding.

These characteristics suggest that this compound and its analogues could serve as "guest" molecules within larger "host" macrocycles, such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such host-guest complexes can dramatically alter the physicochemical properties of the guest molecule, including its solubility, stability, and reactivity. For example, studies on the interaction of nitroxide radicals with water-soluble pillar nih.govarenes have shown that encapsulation can enhance the stability of the radical species. rsc.org This principle could be applied to stabilize reactive analogues of this compound.

The design of specific host-guest systems would depend on the size, shape, and electronic properties of both the host and the guest. The nitroaromatic character of the scaffold is particularly relevant, as nitroaromatic compounds are known to participate in various supramolecular interactions. researchgate.net The synthesis of such assemblies would involve combining the host and guest components in a suitable solvent and allowing them to self-assemble through non-covalent forces.

Conjugation with Nanomaterials and Advanced Hybrid Systems

The conjugation of organic molecules to nanomaterials is a rapidly advancing field that aims to create hybrid systems with synergistic or novel properties. mdpi.commdpi.com The this compound scaffold, with its versatile chemical handles, is well-suited for attachment to various nanomaterials, including gold nanoparticles, quantum dots, and carbon nanotubes.

The amine group on the aniline ring provides a convenient point of attachment. For instance, it can be used to form a covalent bond with functionalized gold nanoparticles. The process of conjugating proteins to gold nanoparticles has been systematically evaluated, and similar methodologies could be adapted for smaller organic molecules. nih.gov The resulting hybrid material would combine the unique electronic and optical properties of the nanoparticle with the specific chemical characteristics of the this compound derivative.

Such hybrid systems could find applications in sensing, catalysis, and electronics. For example, the strong absorption properties of the dinitrophenylaniline moiety could be harnessed for colorimetric sensing applications when conjugated to gold nanoparticles. researchgate.net The synthesis of these hybrid materials would involve the preparation of the desired this compound analogue followed by a conjugation step with the pre-synthesized nanomaterials. Characterization of these advanced hybrid systems would require a combination of spectroscopic and microscopic techniques to confirm the successful conjugation and to probe the properties of the final material. rsc.org

Future Directions and Emerging Research Paradigms in the Chemistry of 2 Bromo 4,6 Dinitro N Phenylaniline

Challenges and Opportunities in Sustainable Chemical Synthesis of Related Compounds

The synthesis of dinitroaniline derivatives has traditionally relied on methods that can involve harsh reaction conditions and multi-step processes. For instance, the preparation of related compounds like 2,4-dinitroaniline can be achieved by reacting 1-chloro-2,4-dinitrobenzene (B32670) with ammonia. wikipedia.org The bromination of deactivated aromatic rings, a key step in synthesizing compounds like 2-Bromo-4,6-dinitro-N-phenylaniline, often requires potent and sometimes poorly available reagents to overcome the strong deactivating effects of multiple nitro groups. scirp.org

The primary challenge moving forward is the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous reagents. This presents a significant opportunity for innovation in green chemistry.

Key Opportunities:

Catalytic Processes: There is a substantial opportunity to move away from stoichiometric reagents towards catalytic methods. The development of novel catalysts, such as rhenium-based nanocomposites that have proven effective in the reduction of other nitroaromatic compounds, could offer efficient and reusable alternatives. mdpi.com

Continuous Flow Chemistry: Implementing continuous flow-mode synthesis offers enhanced safety, better process control, and improved efficiency and sustainability. mdpi.com This technology is particularly well-suited for nitration and other potentially hazardous reactions, providing a safer alternative to traditional batch processing.

The table below summarizes the shift from traditional to sustainable synthesis paradigms for related aromatic compounds.

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Stoichiometric, often harsh (e.g., excess strong acids, potent brominating agents) | Catalytic (e.g., metal-based nanocomposites, organocatalysts) |

| Process | Batch processing | Continuous flow chemistry |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids, supercritical fluids) |

| Waste | High E-factor (Environmental Factor) | Low E-factor, emphasis on atom economy |

| Energy | Often requires high temperatures and pressures | Milder conditions, improved energy efficiency |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from data analysis to predictive and generative chemistry. nih.gov For a compound class like dinitroanilines, AI offers powerful tools to navigate the vast chemical space and accelerate the discovery of new molecules with desired properties.

The integration of AI can address several key areas:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known chemical structures to design novel dinitroaniline derivatives. nih.govnih.gov These models can generate structures optimized for specific properties, such as enhanced biological activity or specific material characteristics. springernature.com

Property Prediction: Machine learning models, particularly deep neural networks (DNNs), can predict a wide range of molecular properties, including reactivity, toxicity, and solubility, based on chemical structure alone. nih.gov This predictive capability allows for the in-silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and testing. acm.org

Reaction Outcome and Synthesis Planning: AI can predict the most likely outcome of a chemical reaction and even suggest optimal synthetic routes. scitechdaily.com Active learning, an ML approach, is particularly useful in this context as it can build accurate predictive models from relatively small experimental datasets, which is often the case in medicinal chemistry research. nih.gov

The following table illustrates potential AI/ML applications in the context of this compound research.

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design new dinitroaniline derivatives with tailored properties. | Accelerate discovery of new dyes, functional materials, or biologically active agents. |

| QSAR/QSPR Models | Predict activity, toxicity, and physical properties of novel compounds. | Reduce failure rates in development by prioritizing candidates with favorable profiles. |

| Reaction Prediction | Forecast the success and yield of unexplored synthetic transformations. | Optimize reaction conditions and guide the exploration of new chemical pathways. |

Unexplored Reaction Pathways and Catalytic Transformations

The chemical structure of this compound offers multiple reactive sites, including the C-Br bond, the two nitro groups, the N-H bond of the secondary amine, and the phenyl rings. While its use as a precursor is known, many potential transformations remain unexplored. Future research will likely focus on selective and catalytic modifications of this scaffold.

Potential Research Areas:

Selective Nitro Group Reduction: The selective reduction of one nitro group in a polynitroaromatic compound is a valuable but challenging transformation. The Zinin reduction, which uses sulfide (B99878) reagents, is a classic method for this purpose. stackexchange.com Future work could focus on developing novel catalytic systems (heterogeneous or homogeneous) that offer greater control and selectivity under milder conditions, yielding valuable aminonitroaniline intermediates.

Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. scirp.org Exploring these pathways could lead to a diverse library of complex derivatives with novel electronic, optical, or biological properties.

N-Functionalization and Phenyl Ring Modification: The secondary amine and the unsubstituted phenyl ring provide further opportunities for functionalization. Unexplored pathways could include novel cyclization reactions to form heterocyclic systems or electrophilic substitution on the N-phenyl ring, expanding the structural diversity of the compound family.

Metal-Free Catalysis: The development of metal-free catalytic systems for transformations such as amination is a growing area of interest, driven by the desire to create more sustainable and cost-effective synthetic methods. acs.org Applying such strategies to the dinitroaniline scaffold could unlock new, environmentally benign reaction pathways.

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for optimizing existing reactions and discovering new ones. The application of advanced characterization techniques will be pivotal in elucidating the intricate details of transformations involving this compound.

Key Techniques and Applications:

In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reacting species. mdpi.comacs.org This can provide invaluable data on reaction kinetics, the formation of transient intermediates, and the behavior of catalysts under operational conditions.

Advanced Mass Spectrometry: High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying reaction products and byproducts, even at trace levels. nih.gov Techniques like electron ionization (EI) and chemical ionization (CI) can provide detailed fragmentation patterns that aid in the structural elucidation of complex nitroaromatic compounds. nih.govresearchgate.net

Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. nih.gov This information is fundamental for understanding intermolecular interactions in the solid state and for validating the structures of new derivatives.

Computational Chemistry: Quantum mechanical calculations and other computational tools are increasingly used to predict molecular properties, map reaction energy profiles, and analyze electronic structures. researchgate.net These theoretical studies can guide experimental work by predicting the feasibility of a proposed reaction pathway and can help interpret complex spectroscopic data, providing a comprehensive mechanistic picture that is often inaccessible through experiments alone.

The following table outlines how advanced techniques can be applied to deepen the understanding of this compound's chemistry.

| Technique | Information Gained | Research Application |

| In-Situ FTIR/Raman | Real-time reaction progress, detection of intermediates. | Mechanistic studies of catalytic reductions or cross-coupling reactions. |

| High-Resolution LC-MS | Precise mass determination, identification of products and impurities. | Analysis of complex reaction mixtures, metabolite identification. |

| X-ray Crystallography | 3D molecular structure, intermolecular packing. | Structural confirmation of novel derivatives, study of solid-state properties. |

| Computational Modeling | Reaction pathways, energy barriers, electronic properties. | Predicting reactivity, guiding catalyst design, interpreting spectroscopic results. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.